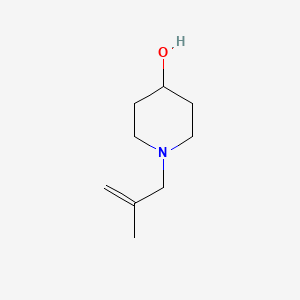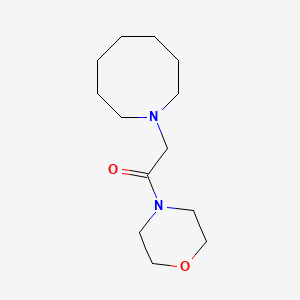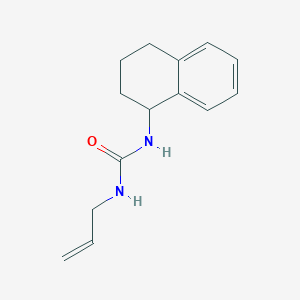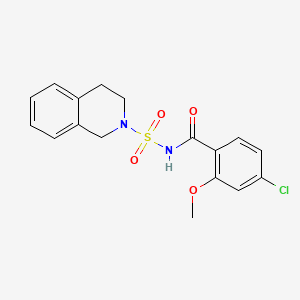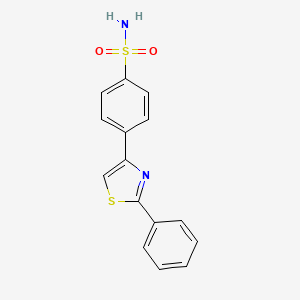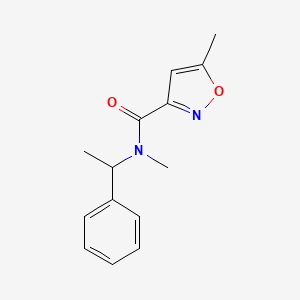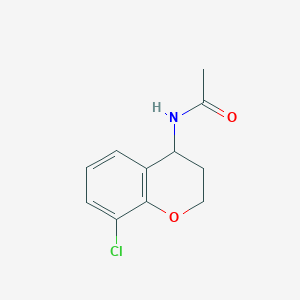
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide, also known as CDA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CDA belongs to the family of coumarin derivatives, which are known for their diverse pharmacological activities.
Mécanisme D'action
The exact mechanism of action of N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. One of the proposed mechanisms is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also inhibits the activation of macrophages and neutrophils, which are involved in the inflammatory response. In addition, N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide has been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide in lab experiments is its diverse pharmacological activities, which make it a promising candidate for drug development. Its relatively simple synthesis method and low cost also make it an attractive option for researchers. However, one of the limitations of using N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide is its low solubility in water, which can affect its bioavailability and limit its therapeutic potential. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide. One of the areas of interest is its potential use as a therapeutic agent for inflammatory and immune-related diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of research is its potential use as a diagnostic tool for certain diseases, such as cancer. In addition, more studies are needed to fully understand its mechanism of action and potential side effects, which can help in the development of safer and more effective drugs.
Méthodes De Synthèse
The synthesis of N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide involves the reaction of 8-chloro-4-hydroxychromen-2-one with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then purified by recrystallization to obtain pure N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide. This synthesis method has been reported in several scientific publications and has been optimized for improved yield and purity.
Applications De Recherche Scientifique
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral properties. Some studies have also reported its potential use as a diagnostic tool for certain diseases.
Propriétés
IUPAC Name |
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-7(14)13-10-5-6-15-11-8(10)3-2-4-9(11)12/h2-4,10H,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBBVWNXKYVJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCOC2=C1C=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

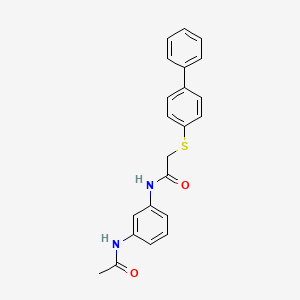
![Phenyl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7566242.png)
![2-(2-Chlorophenyl)-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7566243.png)

